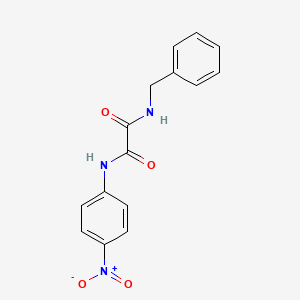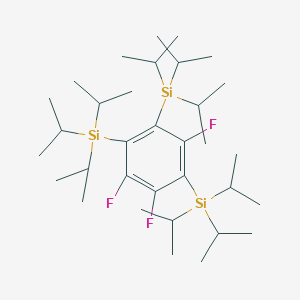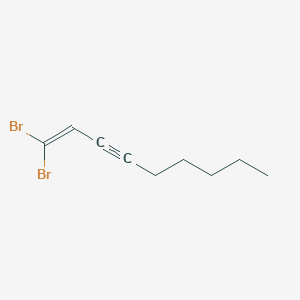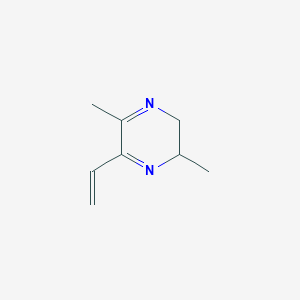![molecular formula C22H25FO B12611208 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl CAS No. 917946-38-4](/img/structure/B12611208.png)
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, a fluoro substituent, and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and the attachment of the cyclohexyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used in pharmaceuticals and organic synthesis.
3-Ethoxy-4-methoxybenzaldehyde: Used as a pharmaceutical intermediate.
4-Methoxy-o-phenylenediamine: A precursor for synthesizing heterocyclic compounds.
Uniqueness
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
917946-38-4 |
|---|---|
Fórmula molecular |
C22H25FO |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-[(4-ethenylcyclohexyl)methoxy]-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C22H25FO/c1-3-17-6-8-18(9-7-17)15-24-22-13-12-20(14-21(22)23)19-10-4-16(2)5-11-19/h3-5,10-14,17-18H,1,6-9,15H2,2H3 |
Clave InChI |
JJBFVROMTOXKDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3CCC(CC3)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)

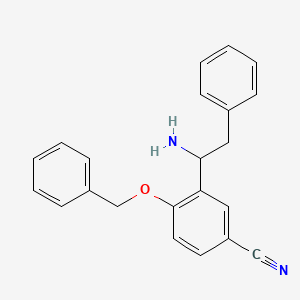
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)

silane](/img/structure/B12611139.png)
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)

